molecular formula C9H12ClNOS2 B2727249 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide CAS No. 853723-88-3

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide

Cat. No.: B2727249
CAS No.: 853723-88-3
M. Wt: 249.77
InChI Key: LUTDFVJJXTZAKU-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide is a chemical compound with the molecular formula C9H12ClNOS2. It is characterized by the presence of a thiophene ring, a chloroacetamide group, and a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with a thiophen-2-ylmethyl sulfide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structure makes it useful in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is utilized in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and sulfanyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal applications, the compound may inhibit enzyme activity or disrupt cellular processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide: Unique due to its specific combination of functional groups.

    2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}ethanamide: Similar structure but different functional group positioning.

    2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}propionamide: Variation in the alkyl chain length.

Uniqueness

This compound stands out due to its balanced reactivity and stability, making it suitable for diverse applications. Its unique combination of a thiophene ring, chloroacetamide group, and sulfanyl linkage provides distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS2/c10-6-9(12)11-3-5-13-7-8-2-1-4-14-8/h1-2,4H,3,5-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDFVJJXTZAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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